3-Bromo-4,5-dihydroisoxazole derivatives belong to the class of isoxazoline-based electrophiles. [] These compounds are known to activate the Nrf2/HO-1 pathway, an important antioxidant protective mechanism in cells. [] This activation makes them potentially relevant for therapeutic research in areas such as inflammation and infection. []
The synthesis of 3-bromo-4,5-dihydroisoxazole derivatives can be achieved through different methodologies, with the specific route often depending on the desired substitution pattern. One common approach involves the bromination of 4,5-dihydroisoxazole precursors. For instance, Ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate, a key intermediate in the synthesis of the insecticide chlorantraniliprole, can be synthesized via bromination using phosphorus oxybromide. [] This method provides a higher yield and purity compared to utilizing 4-methyl benzene sulfonyl chloride and hydrogen bromide. []
Another strategy involves the reaction of 2-substituted 3-bromo-1-halopropanes with sodium nitrite to directly prepare 3-nitro-4-substituted isoxazoles. [] This method highlights the versatility of utilizing brominated isoxazole precursors for the synthesis of diversely substituted isoxazole derivatives.
The molecular structure of 3-bromo-4,5-dihydroisoxazole derivatives is characterized by the presence of a 5-membered heterocyclic ring containing one oxygen and one nitrogen atom. The bromine substituent at the 3-position introduces a reactive site for further chemical transformations. The presence of a carboxylate group at the 5-position provides opportunities for further functionalization and potential for coordinating with metal ions, as observed with other imidazole-dicarboxylate ligands. []
The mechanism of action for the biological activity of 3-bromo-4,5-dihydroisoxazole derivatives appears to involve the modification of the cysteine residues within Keap1, a protein that regulates the Nrf2/HO-1 pathway. [] Specifically, the electrophilic nature of the 3-bromo-4,5-dihydroisoxazole moiety allows for the alkylation of Cys151 in the BTB domain of Keap1. [] This alkylation disrupts the Keap1-Nrf2 interaction, ultimately leading to the activation of Nrf2 and the subsequent upregulation of the antioxidant enzyme heme oxygenase-1 (HO-1). []
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2